molecular formula C20H22N2O2S B2703347 (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1396746-22-7

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2703347
CAS No.: 1396746-22-7
M. Wt: 354.47
InChI Key: WFCJBJSGXZINGE-UHFFFAOYSA-N
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Description

The compound “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” is a complex organic molecule that features a combination of furan, piperidine, and indole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the furan-2-ylmethylthio intermediate: This could be achieved by reacting furan-2-carbaldehyde with a thiol compound under acidic or basic conditions.

    Attachment to the piperidine ring: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.

    Coupling with the indole moiety: The final step might involve coupling the piperidine intermediate with an indole derivative, potentially using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced indole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, such compounds can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone: Similar compounds might include other indole derivatives or piperidine-containing molecules.

    Indole derivatives: These are widely studied for their biological activities.

    Piperidine derivatives: Known for their pharmacological properties.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-20(18-12-21-19-6-2-1-5-17(18)19)22-9-7-15(8-10-22)13-25-14-16-4-3-11-24-16/h1-6,11-12,15,21H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJBJSGXZINGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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